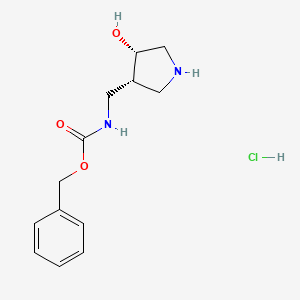

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl” is a chemical compound with the molecular formula C13H19ClN2O3 . It is also known by the synonym “rac-benzyl ((3r,4s)-4-hydroxypyrrolidin-3-yl)carbamate” and has a CAS number of 1951439-02-3 . The compound is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 . It is a white solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

Protecting Group-Free Synthesis : A study reported a protecting group-free synthesis of 2,3-cis substituted hydroxypyrrolidines. Two novel methodologies were developed for the stereoselective formation of cyclic carbamates from olefinic amines and the formation of primary amines via a Vasella/reductive amination reaction, both in aqueous media (Dangerfield, Timmer, & Stocker, 2009).

Ionic Liquids for Enzymatic Resolution : The efficient enzymatic resolution of a precursor to Indinavir, a compound related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was demonstrated in ionic liquids. This process allowed for the recovery and reuse of the catalyst and medium, highlighting a green chemistry approach to compound synthesis (Lourenço, Barreiros, & Afonso, 2007).

Catalytic Intramolecular Hydrofunctionalization : A study focused on the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and allenyl alcohols, leading to the formation of cyclic compounds. This research provides insight into the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).

Biological Activities

- Dopamine Receptor Antagonism : YM-09151-2, a compound structurally related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was identified as a potent antagonist of D2-type dopamine receptors in the rat pituitary gland, suggesting its potential for studying dopamine's physiological roles (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Applications in Synthesis of Complex Molecules

- Asymmetric Synthesis of Stereoisomers : The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide led to the first asymmetric syntheses of cis- and trans-4-aminopyrrolidine and tetrahydrofuran carboxylic acids, showcasing advanced techniques in the synthesis of complex chiral molecules (Bunnage et al., 2004).

Propiedades

IUPAC Name |

benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWZAAHQLZEMU-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)